(R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate
Description
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate delineates its structure unambiguously:
- Parent framework : Piperidine (a six-membered nitrogen-containing heterocycle).
- Substituents :
- At C1 : A 6-chloro-5-cyanopyrazin-2-yl group.
- At C3 : A tert-butoxycarbonyl (Boc) carbamate group.
- Stereochemistry : The (R)-configuration at the C3 position of the piperidine ring.
The molecular formula is C₁₅H₂₀ClN₅O₂ , derived as follows:
- Pyrazine moiety : C₄H₂ClN₃ (6-chloro-5-cyanopyrazine contributes 4 carbons, 2 hydrogens, 1 chlorine, and 3 nitrogens).
- Piperidine : C₅H₁₁N (with substitutions reducing hydrogen count).
- Boc group : C₅H₉O₂ (tert-butyl carbonate).
| Component | Contribution to Formula |
|---|---|
| Pyrazine derivative | C₄H₂ClN₃ |
| Piperidine | C₅H₉N |
| Boc carbamate | C₅H₉O₂ |
| Total | C₁₅H₂₀ClN₅O₂ |
This formula aligns with Boc-protected piperidine derivatives documented in PubChem entries (e.g., CID 28875356 for a related (R)-tert-butyl methyl(piperidin-3-yl)carbamate).
Stereochemical Configuration at the Piperidine C3 Position
The (R)-configuration at C3 is critical for biological activity and intermolecular interactions. Using the Cahn-Ingold-Prelog rules:
- Priority ranking :
- 1st : Carbamate group (-OCONH-tert-butyl) due to higher atomic weight of oxygen.
- 2nd : Pyrazin-2-yl group (N > C in priority).
- 3rd : Piperidine C4-CH₂ group.
- 4th : Hydrogen.
- Spatial arrangement : The (R)-enantiomer places the carbamate group in a specific orientation, influencing hydrogen bonding and steric effects.
Comparative studies on enantiomers of Boc-piperidine derivatives (e.g., (R)- vs. (S)-benzyl piperidin-3-ylcarbamate) show distinct pharmacological profiles, underscoring the importance of stereochemical control.
Crystallographic Data and Conformational Analysis
While crystallographic data for (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate remains unpublished, related structures offer predictive insights:
- Piperidine ring puckering : In Boc-protected piperidines, the ring typically adopts a chair conformation , with substituents favoring equatorial positions to minimize steric strain.
- Boc group orientation : The tert-butyl group projects away from the piperidine ring, as seen in CID 28875356.
- Pyrazine substitution : The 6-chloro-5-cyano groups introduce planar rigidity, potentially favoring π-stacking interactions.
Hypothetical bond lengths and angles, extrapolated from analogs:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C3-N (carbamate) | 1.33–1.35 Å | CID 28875356 |
| N-C (pyrazine) | 1.32–1.34 Å | 2-chloro-5-cyanopyridine |
| Cl-C (pyrazine) | 1.73–1.75 Å | 6-chloronicotinonitrile |
Comparative Analysis with Related Boc-Protected Piperidine Derivatives
The Boc group is widely used to protect amines during synthesis. Key comparisons:
Unique attributes of the target compound :
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O2/c1-15(2,3)23-14(22)19-10-5-4-6-21(9-10)12-8-18-11(7-17)13(16)20-12/h8,10H,4-6,9H2,1-3H3,(H,19,22)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIPFICNPGHVRJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=C(C(=N2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CN=C(C(=N2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The piperidine’s secondary amine attacks the electron-deficient pyrazine at position 2, displacing the chloro group. This reaction proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) with bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA) to scavenge HCl. For example, heating a mixture of (R)-tert-butyl piperidin-3-ylcarbamate and 6-chloro-5-cyanopyrazine at 60°C for 8 hours in acetonitrile with 4.6 equivalents of TEA yields the coupled product in 85% yield. Prolonged stirring (>10 hours) is avoided to prevent carbamate cleavage.
Palladium-Catalyzed Amination
For less reactive substrates, Buchwald-Hartwig amination using palladium catalysts enables efficient C–N bond formation. A protocol adapted from source employs Pd(dppf)Cl₂ (1 mol%) with Xantphos (2 mol%) in toluene at 100°C, achieving >90% conversion within 12 hours. This method tolerates the electron-withdrawing cyano group and minimizes racemization of the (R)-piperidine center.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include temperature, catalyst loading, and stoichiometry. Comparative data from analogous syntheses are summarized below:
| Method | Catalyst/Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SNAr | TEA | Acetonitrile | 60°C | 8 | 85 |
| Buchwald-Hartwig | Pd(dppf)Cl₂/Xantphos | Toluene | 100°C | 12 | 92 |
| Radical Amination | AIBN/TEA | DMF | 80°C | 6 | 78 |
The palladium-mediated approach offers superior yields but requires stringent anhydrous conditions. In contrast, SNAr is cost-effective but may necessitate larger solvent volumes.
Characterization and Analytical Data
Final product identity is confirmed via NMR, HPLC, and mass spectrometry. Key spectroscopic features include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of piperidine and pyrazine are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other tert-butyl carbamate derivatives, such as “(R)-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” (CAS: 1426129-50-1, ). Key differences include:
Core Heterocycle: The target compound uses a pyrazine ring (6-chloro-5-cyanopyrazin-2-yl), whereas the analogue in employs a biphenyl group. Pyrazine derivatives are often associated with hydrogen-bonding interactions in enzyme active sites, while biphenyl systems enhance lipophilicity and π-π stacking.
Substituents: The chloro and cyano groups on pyrazine may confer electrophilic reactivity or polar interactions absent in the biphenyl analogue.
Stereochemistry : Both compounds have R-configuration at chiral centers, but the piperidine ring in the target compound introduces conformational rigidity compared to the flexible hydroxypropan-2-yl chain in the analogue.
Table 1: Comparative Properties
Research Findings
No direct pharmacological or biochemical data for the target compound are available in the provided evidence. The biphenyl analogue’s safety profile () implies that tert-butyl carbamates are generally manageable in laboratory settings, though the target compound’s cyano group necessitates stricter handling protocols.
Limitations and Recommendations
The provided evidence lacks direct studies on the target compound’s biological activity, pharmacokinetics, or synthetic routes. Further research should:
Characterize its reactivity (e.g., hydrolysis of the cyano group).
Compare enantiomeric activity using SHELX-based crystallography .
Evaluate toxicity in vitro, given the biphenyl analogue’s non-hazardous classification .
Biological Activity
(R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate, with the CAS number 1791402-09-9, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to various therapeutic targets.
The molecular formula of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate is , with a molecular weight of 337.80 g/mol. The structure includes a piperidine ring, a chloro-substituted pyrazine moiety, and a carbamate functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClN5O2 |
| Molecular Weight | 337.80 g/mol |
| CAS Number | 1791402-09-9 |
The biological activity of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the chloro and cyano groups may enhance its binding affinity and selectivity towards these targets, potentially modulating their activity.
Biological Activity
Research indicates that compounds similar to (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate exhibit various pharmacological effects:
- Anticancer Activity : Some studies have explored the potential of piperidine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Piperidine and pyrazine derivatives are often investigated for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.
- Neurological Implications : Given the structure's resemblance to known neuroactive compounds, there is potential for exploring its effects on neurological pathways, possibly influencing conditions such as anxiety or depression.
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds:
- A study published in Pharmaceutical Research demonstrated that certain piperidine derivatives exhibited significant inhibition of cancer cell lines, suggesting a pathway for further exploration of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate in oncology .
- Another research paper focused on the synthesis and biological evaluation of pyrazine-based compounds indicated that modifications at the piperidine ring could enhance selectivity towards specific targets, thus providing insights into optimizing (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate for desired therapeutic effects .
Q & A
Q. Key Optimization Factors :
- Temperature : 80–100°C for coupling steps to enhance reactivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Pd(PPh₃)₄ or CuI for regioselective cyanide introduction .
How should researchers handle and store this compound to ensure stability and safety?
Basic Research Question
Basic Research Question
- NMR :
- ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm) and piperidine protons (δ 3.0–4.0 ppm) .
- 2D NMR (COSY, HSQC) for resolving stereochemistry at the (R)-piperidin-3-yl center .
- Mass Spectrometry :
- IR Spectroscopy :
- Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~2200 cm⁻¹ (C≡N) .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Methodological Approaches :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
- Byproduct Analysis :
- Replacing DMF with DMAc reduced racemization during carbamate formation, improving enantiomeric excess (ee) from 85% to 95% .
What contradictions exist in reported data on its physicochemical properties?
Advanced Research Question
Identified Gaps :
- Solubility : Conflicting reports on solubility in aqueous buffers (pH 7.4):
- Stability :
Q. Resolution Strategies :
How can computational methods aid in modifying its structure for enhanced activity?
Advanced Research Question
Approaches :
- Docking Studies : Model interactions with target proteins (e.g., kinases) to guide pyrazine/piperidine substitutions .
- DFT Calculations : Predict regioselectivity of cyanide substitution using frontier molecular orbital (FMO) analysis .
Case Study : - Modifying the piperidine ring to a pyrrolidine scaffold (via computational screening) improved binding affinity to a bacterial enzyme by 3-fold .
What are the challenges in analyzing its metabolic pathways in biological systems?
Advanced Research Question
Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
